methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a bromophenyl group, and a butanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction, where the bromophenyl derivative reacts with an amine source under reducing conditions.
Esterification: The resulting amino compound is then esterified using methanol and an acid catalyst to form the butanoate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate hydrochloride
- Methyl 3-bromopropionate
- Methyl 3-(3-bromophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-4-(3-bromophenyl)butanoate hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a bromophenyl group on a butanoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2703749-25-9 |
---|---|
Molecular Formula |
C11H15BrClNO2 |
Molecular Weight |
308.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.